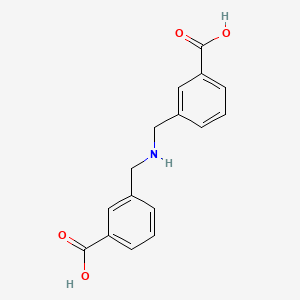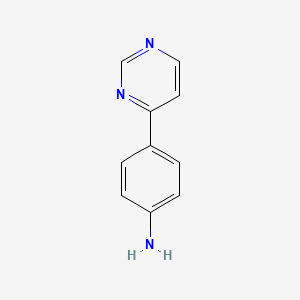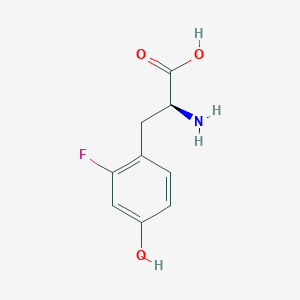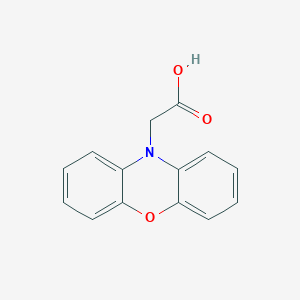
3-(3-Methylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is part of the allylic alcohol family, which is known for its reactivity due to the presence of both an alkene and an alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Methylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, followed by an elimination reaction to form the desired product.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydrolysis of 3-(3-methylphenyl)prop-2-en-1-yl chloride. This method involves the reaction of the chloride compound with water or a dilute acid, resulting in the formation of the alcohol and hydrochloric acid as a byproduct.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkene group can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: 3-(3-Methylphenyl)prop-2-enal (aldehyde) or 3-(3-Methylphenyl)propanoic acid (carboxylic acid).
Reduction: 3-(3-Methylphenyl)propan-1-ol.
Substitution: 3-(3-Methylphenyl)prop-2-en-1-yl chloride or 3-(3-Methylphenyl)prop-2-en-1-yl acetate.
Scientific Research Applications
3-(3-Methylphenyl)prop-2-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the hydroxyl group, allowing it to participate in various biochemical reactions. Additionally, the alkene group can undergo electrophilic addition reactions, further contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: This compound has a similar structure but differs in the position of the methyl group.
3-(4-Methylphenyl)prop-2-en-1-ol: This isomer has the methyl group on the para position of the phenyl ring.
Uniqueness
3-(3-Methylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(E)-3-(3-methylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8,11H,7H2,1H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMNTQNGZZILX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
![Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6291997.png)





![Methyl 2-[2-(aminomethyl)phenyl]acetate](/img/structure/B6292038.png)


